molecular formula C11H12O5S B1324142 Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate CAS No. 898772-32-2

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Cat. No.: B1324142
CAS No.: 898772-32-2
M. Wt: 256.28 g/mol
InChI Key: PYFVOMDXNHCLQA-UHFFFAOYSA-N
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Description

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate is an organic compound that belongs to the class of esters It features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a thenoyl group, which is derived from thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and ethanol.

    Oxidation: Produces sulfoxides or sulfones depending on the oxidizing agent and conditions.

    Substitution: Results in the formation of substituted esters or dioxolanes.

Scientific Research Applications

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate involves its interaction with specific molecular targets. The compound’s reactivity is largely influenced by the presence of the 1,3-dioxolane ring and the thenoyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(1,3-dioxolan-2-YL)-2-furoylformate: Similar structure but with a furan ring instead of thiophene.

    Ethyl 5-(1,3-dioxolan-2-YL)-2-benzoylformate: Contains a benzene ring instead of thiophene.

    Ethyl 5-(1,3-dioxolan-2-YL)-2-pyrroylformate: Features a pyrrole ring instead of thiophene.

Uniqueness

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate is unique due to the presence of the thenoyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl 2-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-2-14-10(13)9(12)7-3-4-8(17-7)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFVOMDXNHCLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641890
Record name Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-32-2
Record name Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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